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GUANGZHOU, China – Axinelline A, a novel catechol-type natural product, has been

structurally elucidated, revealing a unique molecular framework with potential as a

cyclooxygenase-2 (COX-2) inhibitor. Isolated from the marine coral-associated bacterium

Streptomyces axinellae SCSIO02208, the determination of its complex structure was

accomplished through a comprehensive analysis of spectroscopic data. This in-depth guide

provides researchers, scientists, and drug development professionals with a detailed overview

of the methodologies and data that were pivotal in defining the chemical structure of Axinelline
A.

Executive Summary
The structural elucidation of Axinelline A was achieved through a multi-faceted approach

employing high-resolution mass spectrometry and advanced nuclear magnetic resonance

(NMR) spectroscopy. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was instrumental in establishing the molecular formula. A suite of one-dimensional (1D) and

two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC), were systematically applied to piece together the

connectivity of the molecule. The final determination of its absolute configuration was

accomplished through the analysis of its specific optical rotation.
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Spectroscopic Data Analysis
The foundational data for the structure determination of Axinelline A are summarized below.

These data were meticulously analyzed to construct the final molecular architecture.

Table 1: High-Resolution Mass Spectrometry and Optical
Rotation Data for Axinelline A

Parameter Value

Molecular Formula C₁₂H₁₅NO₅

HR-ESI-MS [M+H]⁺
m/z 254.1023 (calculated for C₁₂H₁₆NO₅,

254.1028)

Optical Rotation [α]²⁵_D_ +18.5 (c 0.08, MeOH)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for
Axinelline A (in Methanol-d₄)
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Position δ_C_ (ppm) δ_H_ (ppm, J in Hz)

1 120.1

2 146.3

3 151.8

4 116.1 6.95 (d, 8.0)

5 122.9 7.42 (dd, 8.0, 1.5)

6 115.8 7.51 (d, 1.5)

7 169.8

1' 171.2

2' 57.2 4.65 (t, 4.0)

3' 62.9
3.95 (dd, 11.5, 4.0), 3.88 (dd,

11.5, 4.0)

OCH₂CH₃ 62.1 4.21 (q, 7.0)

OCH₂CH₃ 14.5 1.28 (t, 7.0)

Experimental Protocols
Isolation and Purification of Axinelline A
The producing strain, Streptomyces axinellae SCSIO02208, was cultured in a suitable

fermentation medium. The resulting culture broth was harvested and subjected to solvent

extraction to yield a crude extract. This extract was then fractionated using a series of

chromatographic techniques, including silica gel column chromatography and preparative high-

performance liquid chromatography (HPLC), to afford pure Axinelline A.

Spectroscopic and Spectrometric Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were acquired on a Bruker

Avance spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD), and chemical

shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals.

Coupling constants (J) are reported in Hertz (Hz).
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Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray

ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

Optical Rotation: The specific rotation was measured on a polarimeter using a sodium lamp

at 25 °C.

Structure Elucidation Workflow and Key
Correlations
The elucidation process began with the determination of the molecular formula from the HR-

ESI-MS data. The NMR data were then used to identify the key structural fragments and their

connectivity.
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Figure 1. Workflow for the structure elucidation of Axinelline A.
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The core structure was pieced together using key 2D NMR correlations. The COSY spectrum

revealed the proton-proton coupling networks within the serine and aromatic moieties. The

HMBC spectrum was crucial for connecting these fragments, showing long-range correlations

between protons and carbons.
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Figure 2. Key 2D NMR correlations for Axinelline A.

Conclusion
The comprehensive application of modern spectroscopic techniques has enabled the

unambiguous structural determination of Axinelline A. The elucidated structure, a conjugate of

2,3-dihydroxybenzoic acid and L-serine ethyl ester, provides a valuable new scaffold for the

development of novel anti-inflammatory agents. This detailed guide serves as a technical

resource for researchers in natural product chemistry and drug discovery, outlining the critical

data and methodologies involved in bringing this novel molecular architecture to light.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Axinelline A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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